molecular formula C19H17N3O3S2 B4215666 2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

Cat. No.: B4215666
M. Wt: 399.5 g/mol
InChI Key: GKOOTBKLLJNYCK-UHFFFAOYSA-N
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Description

2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a complex organic compound that features a thiazole ring, a benzyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the benzyl and nitrophenyl groups. One common method involves the reaction of 4-methyl-2-thiazolylthiol with benzyl bromide to form the benzylated thiazole intermediate. This intermediate is then reacted with 4-nitrophenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization

Properties

IUPAC Name

2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-13-17(11-14-5-3-2-4-6-14)27-19(20-13)26-12-18(23)21-15-7-9-16(10-8-15)22(24)25/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOOTBKLLJNYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
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2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
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2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
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2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
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2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
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2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

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